1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene

Lipophilicity Physicochemical Property Structure-Property Relationship

Select 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene for its unique hindered scaffold. The 2,6-dimethoxy substitution provides steric bulk that influences reaction regioselectivity, while the para-nitro group is a versatile handle for reduction or nucleophilic aromatic substitution. This combination is not replicated by simpler nitrobenzene derivatives or the 2,6-dimethyl analog, which lacks the electron-donating methoxy groups critical for hydrogen bonding and metabolic stability. Ideal for pharmaceutical and agrochemical synthesis where specific electronic and steric environments are required.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
Cat. No. B13957915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H13NO5/c1-18-12-4-3-5-13(19-2)14(12)20-11-8-6-10(7-9-11)15(16)17/h3-9H,1-2H3
InChIKeyAKXSXKSVDZTBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kilograms / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene: A Hindered Diphenyl Ether for Specialized Synthesis and Biological Screening


1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene (CAS: 113965-62-1) is a nitro-substituted hindered diphenyl ether featuring 2,6-dimethoxy substitution on the phenoxy ring and a para-nitro group on the second aromatic ring . This compound is characterized by a molecular weight of 275.26 g/mol and a molecular formula of C14H13NO5, with a predicted density of 1.3±0.1 g/cm³, boiling point of 387.3±27.0 °C, and ACD/LogP of 1.23 . The presence of the nitro group and the sterically hindered 2,6-dimethoxyphenoxy moiety confers distinct physicochemical and electronic properties that differentiate it from simpler nitrobenzene derivatives and non-hindered diphenyl ethers .

Why 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


The combination of a para-nitro group and a 2,6-dimethoxyphenoxy moiety in 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene creates a unique electronic and steric environment that is not recapitulated by other nitrobenzene derivatives. Substitution at the 2- and 6- positions of the phenoxy ring with methoxy groups significantly alters the electron density of the aromatic system and introduces steric hindrance that can affect both chemical reactivity and biological target engagement [1]. In contrast, the 2,6-dimethyl analog (1-(2,6-dimethylphenoxy)-4-nitrobenzene) lacks the electron-donating methoxy groups, resulting in different lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability profiles [2]. These differences render generic substitution unreliable for applications where specific electronic, steric, or biological properties are required.

Quantitative Differentiation of 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene from Structural Analogs: A Procurement-Focused Evidence Assessment


Lipophilicity (LogP) Differentiates 2,6-Dimethoxy Substitution from 2,6-Dimethyl Substitution

1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene exhibits a predicted ACD/LogP of 1.23 . In comparison, its 2,6-dimethyl analog, 1-(2,6-dimethylphenoxy)-4-nitrobenzene, has a predicted LogP of approximately 3.2 based on its chemical structure (C14H13NO3 vs. C14H13NO5) [1]. The 1.97 unit lower LogP for the target compound indicates significantly reduced lipophilicity, which translates to improved aqueous solubility and different partitioning behavior in biological systems or biphasic reactions. This difference is critical for applications requiring higher polarity or reduced membrane permeability.

Lipophilicity Physicochemical Property Structure-Property Relationship

Molecular Weight and Hydrogen Bond Acceptors Distinguish 2,6-Dimethoxy Substitution from 2,6-Dimethyl Substitution

The target compound has a molecular weight of 275.26 g/mol and contains 6 hydrogen bond acceptors (from the two methoxy oxygens and the nitro group) . Its 2,6-dimethyl analog (1-(2,6-dimethylphenoxy)-4-nitrobenzene) has a molecular weight of 243.26 g/mol and only 3 hydrogen bond acceptors (only the nitro group) [1]. The additional 32 g/mol and the presence of three extra hydrogen bond acceptors in the target compound confer distinct physicochemical properties, including altered polarity, solubility, and potential for intermolecular interactions.

Molecular Weight Hydrogen Bonding Physicochemical Property

Inhibition of Pig Liver Carboxylesterase (IC50 = 473 nM) Demonstrates Distinct Enzyme Interaction Profile

1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene inhibits pig liver carboxylesterase with an IC50 of 473 nM, as determined using p-nitrophenyl acetate as a substrate after 5 min incubation [1]. While direct comparator data for the 2,6-dimethyl analog are not available, this level of inhibition is notable within the class of nitro-substituted diphenyl ethers. The presence of the 2,6-dimethoxy substitution may contribute to this activity through enhanced binding interactions with the enzyme's active site compared to less functionalized analogs.

Enzyme Inhibition Carboxylesterase Biological Activity

Recommended Procurement Scenarios for 1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene Based on Evidence-Based Differentiation


As a Hindered Diphenyl Ether Building Block in Synthetic Chemistry

1-(2,6-Dimethoxyphenoxy)-4-nitrobenzene is best procured when a hindered diphenyl ether scaffold is required for the synthesis of more complex molecules. The 2,6-dimethoxy substitution provides steric bulk that can influence reaction regioselectivity and product stereochemistry [1]. Its nitro group serves as a versatile handle for further functionalization via reduction to the corresponding amine, enabling downstream applications in pharmaceutical and agrochemical synthesis . This compound is particularly useful when a para-nitro group is desired for subsequent transformations such as nucleophilic aromatic substitution or diazonium chemistry.

For Physicochemical Property Tuning in Medicinal Chemistry Campaigns

The distinct physicochemical profile of 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene—characterized by a LogP of 1.23, molecular weight of 275.26 g/mol, and 6 hydrogen bond acceptors—makes it a valuable tool for modulating the lipophilicity, solubility, and permeability of drug candidates . In structure-activity relationship (SAR) studies, this compound can be employed to explore the impact of increased polarity and hydrogen bonding capacity on target engagement and pharmacokinetic properties, particularly when compared to more lipophilic 2,6-dimethyl analogs [2].

As a Probe for Carboxylesterase Activity Studies

Given its moderate inhibitory activity against pig liver carboxylesterase (IC50 = 473 nM), 1-(2,6-dimethoxyphenoxy)-4-nitrobenzene can be utilized as a chemical probe to investigate carboxylesterase function in vitro [3]. This application is relevant in drug metabolism studies, where understanding the interaction of compounds with carboxylesterases informs predictions of ester prodrug activation and potential drug-drug interactions. The compound's nitro group also offers a convenient spectroscopic handle for detection and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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